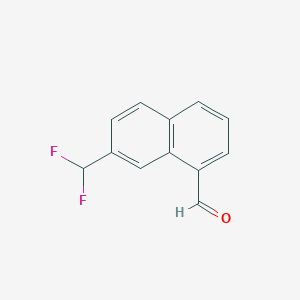
7-(Difluoromethyl)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)-1-naphthaldehyde is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out under metal-free conditions, making it operationally simple and environmentally friendly.
Industrial Production Methods: Industrial production of 7-(Difluoromethyl)-1-naphthaldehyde may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Difluoromethyl)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various difluoromethyl-substituted derivatives
Applications De Recherche Scientifique
7-(Difluoromethyl)-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)-1-naphthaldehyde involves its interaction with molecular targets through its difluoromethyl and aldehyde functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications .
Comparaison Avec Des Composés Similaires
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain the difluoromethyl group and exhibit similar biological activities.
Difluoromethylthioethers: These compounds have a difluoromethyl group attached to a sulfur atom and are used in similar applications.
Uniqueness: 7-(Difluoromethyl)-1-naphthaldehyde is unique due to its specific structural features, including the naphthalene ring and the aldehyde functional group.
Propriétés
Formule moléculaire |
C12H8F2O |
|---|---|
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
7-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |
Clé InChI |
LIKWYIYMHPCGSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
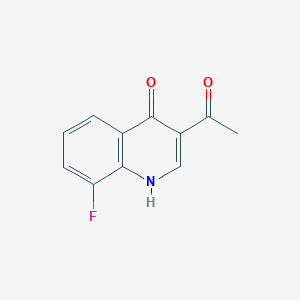

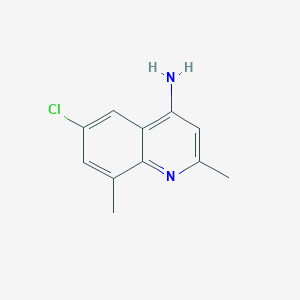
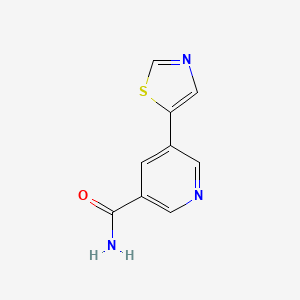

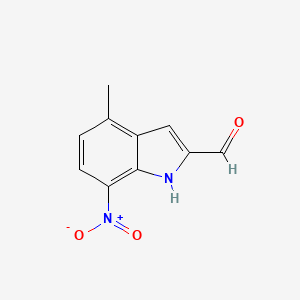
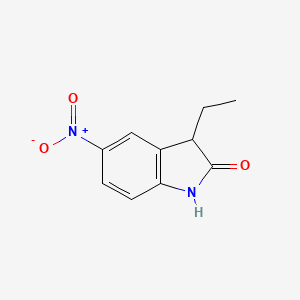
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

